
1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzazepine core, followed by the introduction of fluorine atoms and the piperazinyl acetyl group. Common reagents used in these steps include fluorinating agents, acetylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including potential therapeutic effects on neurological or psychiatric disorders.
Industry: Used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways that influence cellular signaling, neurotransmission, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride include other benzazepines with different substituents or functional groups. Examples include:
- 1H-1-Benzazepine derivatives with different halogen atoms (e.g., chlorine, bromine).
- Compounds with varying piperazinyl substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the piperazinyl acetyl group. These structural features may confer distinct pharmacological properties and reactivity compared to other benzazepine derivatives.
Propiedades
Número CAS |
77796-02-2 |
|---|---|
Fórmula molecular |
C23H29Cl2F2N3O |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C23H27F2N3O.2ClH/c1-26-11-13-27(14-12-26)16-23(29)28-10-2-3-20(17-4-6-18(24)7-5-17)21-9-8-19(25)15-22(21)28;;/h4-9,15,20H,2-3,10-14,16H2,1H3;2*1H |
Clave InChI |
BNMNXDJWGFKVJL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)N2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


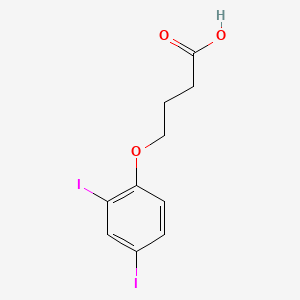
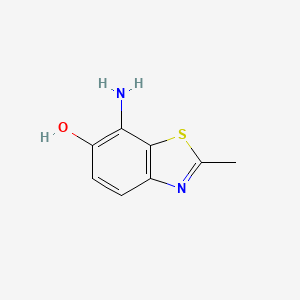
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
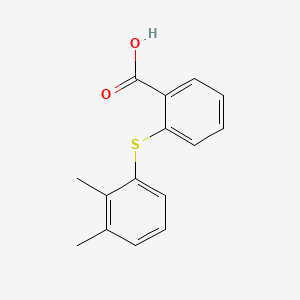
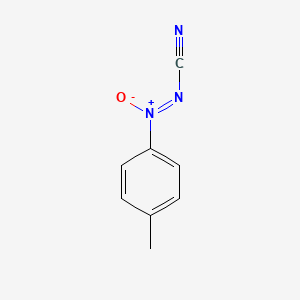

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
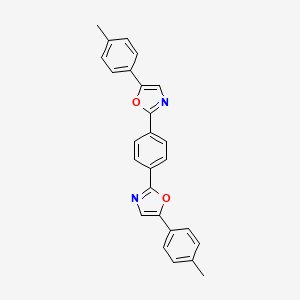
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)

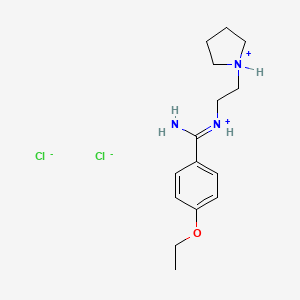
![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
